N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide
Description
N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a synthetic small molecule characterized by a piperidine core substituted with a dimethylsulfamoyl group at the 1-position and a methyl-linked ethanediamide moiety. The ethanediamide bridge connects to a 2-(trifluoromethyl)phenyl group, a structural motif often employed in medicinal chemistry for its metabolic stability and electron-withdrawing properties. This compound shares structural similarities with opioid receptor modulators and sulfonamide-based therapeutics, though its explicit pharmacological profile remains underexplored in publicly available literature.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O4S/c1-23(2)29(27,28)24-9-7-12(8-10-24)11-21-15(25)16(26)22-14-6-4-3-5-13(14)17(18,19)20/h3-6,12H,7-11H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAUNOWLQLEMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethylsulfamoyl group, and the attachment of the trifluoromethylphenyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethylsulfamoyl Group: This step may involve sulfonation reactions using dimethylsulfamoyl chloride.
Attachment of Trifluoromethylphenyl Group: This can be done through coupling reactions, such as Suzuki–Miyaura coupling, using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Analysis:
- Trifluoromethyl vs.
Physicochemical and Pharmacokinetic Comparisons
Implications:
- The ethanediamide linker in the target compound and analogues may confer rigidity, influencing conformational stability during receptor interactions.
Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide (CAS Number: 2415502-61-1) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₄F₃N₃O₄S
- Molecular Weight : 373.4 g/mol
- Structure : The compound features a piperidine ring substituted with a dimethylsulfamoyl group and a trifluoromethylphenyl moiety, contributing to its unique biological activity.
1. Antimicrobial Activity
Recent studies have indicated that compounds featuring a trifluoromethyl group exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest that the trifluoromethyl group enhances their antimicrobial efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 12 | Effective against MRSA |
| Compound B | 8 | Effective against S. aureus |
2. Cytotoxic Effects
The cytotoxic effects of this compound have been investigated in various cell lines, including HeLa cells. A study demonstrated that this compound induces cell death in a dose-dependent manner, with significant cytotoxicity observed at concentrations above 10 µM. The mechanism appears to involve apoptosis, as evidenced by nuclear condensation and cytoplasmic vacuolization in treated cells .
1. Interaction with Biological Targets
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine structure allows for effective binding to these targets, potentially inhibiting or modulating their activity. For example, it has been suggested that similar compounds can inhibit telomerase activity, which is crucial for cancer cell proliferation .
2. Anti-inflammatory Properties
In addition to its antimicrobial and cytotoxic effects, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory properties. Studies indicate that compounds with similar structural motifs can modulate the activity of transcription factors involved in inflammatory responses .
Case Study 1: Antimicrobial Evaluation
A recent evaluation of several derivatives of this compound revealed promising results against resistant bacterial strains. In vitro testing showed that the presence of the trifluoromethyl group significantly improved the antimicrobial potency compared to non-fluorinated analogs.
Case Study 2: Cytotoxicity in Cancer Research
In a controlled laboratory study, HeLa cells treated with varying concentrations of the compound exhibited marked signs of apoptosis at higher doses. The study utilized flow cytometry and confocal microscopy to confirm these findings, supporting the hypothesis that this compound could be developed as a potential chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What is the structural characterization of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide, and how can researchers confirm its purity?
- Answer: Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm functional groups like amides and sulfonamides . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm for aromatic systems) and elemental analysis to validate stoichiometry .
Q. What are the optimal synthetic routes for this compound, considering multi-step organic reactions?
- Answer: Key steps involve:
- Reductive amination: Coupling of 1-(dimethylsulfamoyl)piperidine-4-carbaldehyde with a primary amine intermediate using sodium triacetoxyborohydride (STAB) in dichloromethane .
- Amide bond formation: Reaction of the resulting amine with 2-(trifluoromethyl)phenylacetic acid chloride under Schotten-Baumann conditions (aqueous NaHCO₃, THF) .
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. How does the compound interact with biological targets, and what methodologies assess its binding affinity?
- Answer: The dimethylsulfamoyl and trifluoromethylphenyl groups facilitate hydrophobic interactions and hydrogen bonding with targets like G-protein-coupled receptors (GPCRs) or enzymes. Binding affinity is quantified via:
- Surface plasmon resonance (SPR): Measures real-time kinetics (ka/kd) .
- Competitive radioligand assays: Displacement of labeled ligands (e.g., [³H]-substance P for neurokinin receptors) .
- Isothermal titration calorimetry (ITC): Provides thermodynamic profiles (ΔH, ΔS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in the compound’s in vitro vs. in vivo pharmacological data?
- Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolite identification: LC-MS/MS profiling of plasma/tissue samples to identify degradation products .
- Pharmacokinetic (PK) modeling: Allometric scaling from rodent data to predict human exposure .
- Solubility enhancement: Co-crystallization with cyclodextrins or formulation as nanosuspensions .
Q. What strategies improve the compound’s metabolic stability without compromising target affinity?
- Answer:
- Deuterium exchange: Replacing hydrogen with deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
- Bioisosteric replacement: Substituting the trifluoromethyl group with a trifluoroethoxy group to reduce oxidative dehalogenation .
- Prodrug design: Masking polar groups (e.g., amides) as ester prodrugs to enhance membrane permeability .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Answer: A tiered approach is recommended:
- First-pass SAR: Synthesize analogs with substitutions on the piperidine (e.g., methyl, ethyl) and trifluoromethylphenyl (e.g., chloro, methoxy) groups .
- 3D-QSAR modeling: Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with activity .
- Functional assays: Test derivatives in cell-based assays (e.g., cAMP accumulation for GPCR targets) and orthogonal target panels to assess selectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s cytotoxicity across cell lines?
- Answer: Discrepancies may stem from cell-specific expression of efflux transporters (e.g., P-gp) or metabolic enzymes. Solutions include:
- Transcriptomic profiling: RNA-seq to correlate cytotoxicity with transporter/enzyme expression .
- Chemical inhibitors: Co-treatment with cyclosporine A (P-gp inhibitor) to assess transporter-mediated resistance .
- 3D spheroid models: Compare 2D vs. 3D cultures to evaluate microenvironment-dependent toxicity .
Methodological Best Practices
Q. What analytical techniques are critical for validating synthetic intermediates?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
